Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate, often discussed in its radiolabeled form as [(11)C]methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate or [(11)C]2-Me, is a synthetic compound primarily utilized in positron emission tomography (PET) imaging studies. [(11)C]2-Me serves as a radiotracer, designed to bind to specific biological targets and emit positrons. These positrons interact with electrons in the body, generating detectable signals used to visualize and study biological processes. []
The compound is sourced from synthetic organic chemistry and is typically utilized in research settings for its potential applications in pharmaceuticals and materials science. Its classification under the broader categories of carbamates and benzoates indicates its structural features and functional groups.
The synthesis of Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate can involve several steps that typically include the formation of the carbamate linkage and subsequent esterification.
Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate features a complex molecular structure characterized by:
The compound's melting point is reported to be between 211°C and 212°C with a boiling point of approximately 433.9°C at standard atmospheric pressure . The pKa value is noted to be around 12.87±0.1 , indicating its acidity under specific conditions.
Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.
The mechanism of action for Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate is primarily related to its interactions at a molecular level with biological targets:
Further studies are necessary to elucidate specific pathways influenced by this compound in biological systems.
Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate exhibits several notable physical and chemical properties:
Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate has potential applications in various scientific fields:
Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate possesses the chemical formula C₂₃H₂₇NO₃ and a molecular weight of 365.47 g/mol. It is registered under CAS number 94497-53-7 and has several synonyms, including Am 81 and oteseconazole impurity 7 [4] . The compound features a tetrahydronaphthalene (tetralin) core with two gem-dimethyl groups at positions 5 and 8, creating significant steric hindrance and conformational constraint. This hydrophobic domain connects via an amide (carbamoyl) linkage to a methyl-esterified benzoate moiety, creating a planar, conjugated system that influences electronic distribution and molecular interactions.
Table 1: Key Identifiers and Molecular Properties of Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
Property | Value |
---|---|
Systematic IUPAC Name | methyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoate |
Molecular Formula | C₂₃H₂₇NO₃ |
Molecular Weight | 365.47 g/mol |
CAS Registry Number | 94497-53-7 |
Melting Point | 211-212°C |
Boiling Point | 433.9±45.0 °C (Predicted) |
Density | 1.107 g/cm³ |
pKa | 12.87±0.60 (Predicted) |
Canonical SMILES | COC(=O)C1=CC=C(C(=O)NC2=CC=C3C(=C2)C(C)(C)CCC3(C)C)C=C1 |
InChI Key | CBBXAIYXFKPCMD-UHFFFAOYSA-N |
The compound's crystalline structure exhibits a melting point of 211-212°C, indicative of significant molecular stability and intermolecular interactions in the solid state [4]. The predicted pKa of 12.87±0.60 suggests weak acidity, likely associated with the carbamoyl N-H proton rather than the ester functionality. Its hydrophobic tetrahydronaphthalene component dominates solubility characteristics, rendering the compound readily soluble in organic solvents like dichloromethane and dimethylformamide but poorly soluble in aqueous media. The methyl ester group provides a site for chemical modification, particularly through hydrolysis to yield the corresponding carboxylic acid derivative, which features in related compounds like Am80 (4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl) carbamoyl] benzoic acid) [2] [6].
The development of Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate emerged from synthetic retinoid research in the late 20th century, specifically as part of efforts to create retinoid analogs with improved receptor selectivity and metabolic stability. The compound first appeared in chemical literature and patent disclosures during the mid-1980s as researchers explored the structure-activity relationships of retinoid derivatives [4]. Its synthesis pathway typically originates from 2,5-dimethyl-2,5-hexanediol, which undergoes acid-catalyzed cyclization to form the 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene core, followed by functionalization and coupling with methyl 4-(chlorocarbonyl)benzoate or equivalent activated ester derivatives [4].
A significant milestone in the compound's history was its identification as "Am81," designating it as a structural analog within the same series as the retinoid agonist Am80 (tamibarotene). While Am80 (without the methyl ester) progressed to clinical applications, particularly in oncology, Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate itself found primary utility as a synthetic intermediate and reference standard in pharmaceutical quality control [4] . The compound gained regulatory significance when it was characterized as "oteseconazole impurity 7," reference standard for quality assessment during the development of the antifungal agent oteseconazole [4]. This designation established its importance in pharmaceutical analytics and impurity profiling for drug development programs.
The compound entered commercial research catalogs in the early 21st century, with standardized synthetic protocols and analytical characterization becoming available to the scientific community. Current research applications include its use in positron emission tomography (PET) imaging studies, where it serves as a precursor for carbon-11 labeled radiotracers designated as [(11)C]2-Me . This application leverages the structural similarity to bioactive retinoids while utilizing the ester functionality for radiolabeling, enabling non-invasive investigation of retinoid pathways in biological systems.
Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate occupies a strategic position in medicinal chemistry as a molecular hybrid incorporating structural motifs from two pharmacologically significant families. The tetrahydronaphthalene component serves as a hydrophobic domain that mimics the polyene structure of natural retinoids, enabling interaction with retinoid receptors while conferring enhanced metabolic stability compared to natural retinoids [5] . This stability derives from the absence of vulnerable conjugated double bonds and the presence of gem-dimethyl groups that sterically hinder oxidative metabolism.
Table 2: Research Applications and Derivative Relationships
Research Context | Significance | Derivative Compounds |
---|---|---|
Retinoid Receptor Studies | Probe compound for receptor binding interactions | Structural analog of tamibarotene (Am80) |
COPD Therapeutic Development | Molecular scaffold for alveolar regeneration agents | Hydrolyzed to active acid form (Am80 analog) |
Antifungal Drug Development | Reference standard for impurity profiling | Oteseconazole impurity 7 |
Molecular Imaging | Precursor for carbon-11 labeled PET tracers | [(11)C]2-Me radiotracer |
Synthetic Methodology | Demonstrates carbamate coupling strategies | Intermediate for benzoic acid derivatives |
The compound's significance extends to chronic obstructive pulmonary disease (COPD) research, where its structural analog Am80 (the hydrolyzed carboxylic acid derivative) demonstrated alveolar regeneration capabilities in adiponectin-deficient mouse models showing COPD-like pathophysiology [5]. In these studies, Am80 administration significantly reduced the mean linear intercept of alveolar walls from 46.3 ± 2.3 μm in control groups to 34.4 ± 1.7 µm in treated groups, indicating enhanced alveolar regeneration [5]. This therapeutic potential highlights the pharmacological value of the molecular scaffold, with Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate serving as a protected prodrug form that can be metabolically activated in biological systems.
In pharmaceutical chemistry, the compound exemplifies optimized molecular design through its balanced lipophilicity (LogP approximately 5.2), which facilitates membrane permeability while retaining sufficient polarity for solubility in biological fluids. The methyl ester group serves as a strategic modification point for chemical derivatization or prodrug design, allowing medicinal chemists to fine-tune the molecule's properties [3] . Current research applications include its use as a precursor in developing positron emission tomography (PET) tracers, where carbon-11 labeled analogs serve as molecular imaging probes for studying retinoid receptor distribution in vivo . These diverse research applications underscore the compound's continuing importance as a versatile tool in chemical biology and drug discovery, particularly for diseases involving retinoid pathway dysregulation.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: